N-cyclohexyl-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide -

N-cyclohexyl-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4630451
CAS Number:
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound represents a crystalline, thermodynamically stable modification. The research primarily focuses on its advantageous properties for stable suspension formulations. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: Designated as (S)-17b, this molecule exhibits potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This compound is better known as nilotinib, a tyrosine kinase inhibitor primarily used in leukemia treatment. [], [], []

Ethyl N-(cyclohexyl(methyl)amino)-2oxoindolin-3-ylideneamino)(4-fluorophenyl)methylformimidate

  • Compound Description: This compound and its derivatives (8a-8e) are synthesized using a multi-step process involving cyclohexyl isocyanide and a Schiff base reaction with a substituted isatin derivative. []

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide

  • Compound Description: This compound, identified as AN-024, is synthesized from 4-methyl-2-nitro-aniline via a multistep process. []

2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

  • Compound Description: This compound exists in different hydrate forms. The research focuses on these hydrate forms and their application in plant protection formulations. [], []

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate

  • Compound Description: Known as imatinib mesylate, this compound is a tyrosine kinase inhibitor with significant use in leukemia treatment. The research focuses on a new crystalline η-modification and its preparation. [], [], []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives

  • Compound Description: This series of compounds incorporates thiadiazole and benzamide groups and exhibits promising anticancer activity in vitro. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This complex molecule features a central eight-membered ring with a distinct conformation. Its crystal structure is stabilized by C(ar)—H⋯O hydrogen bonds. []

Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate

  • Compound Description: This molecule features pyrimidine and benzene rings with specific orientations. The crystal structure reveals the formation of intra- and intermolecular hydrogen bonds. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

  • Compound Description: This compound acts as an inhibitor of the Na+/H+ exchanger, particularly the NHE-1 subtype. The research highlights the importance of substituent size and position for activity. []
  • Compound Description: This compound, known as lapatinib ditosylate monohydrate, is a tyrosine kinase inhibitor. [], [], []
  • Compound Description: This compound, YM-09151-2, is a potent neuroleptic agent. The research focuses on its labeling with carbon-14 and deuterium for metabolic and pharmacokinetic studies. []
  • Compound Description: This compound functions as a CCR3 antagonist for treating inflammatory conditions. []

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound exists in multiple hydrate and polymorph forms. The research investigates these forms and their potential use as medications, particularly for autoimmune diseases. [], []

2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]-(methyl)amino]ethoxy]-n-methyl-n-[3-(4-methylpiperazin-1-yl)cyclohexyl]acetamide

  • Compound Description: This compound, specifically its acid addition salts, act as bradykinin B1 receptor antagonists. []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This naphthol derivative is synthesized using a three-component system involving β-naphthol, benzaldehyde, and ethylenediamine. []
  • Compound Description: AACBA acts as a P2X7 antagonist, showing efficacy in preclinical pain and inflammation models. []

N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide (Lu AA33810)

  • Compound Description: Lu AA33810 acts as a selective antagonist of the neuropeptide Y Y5 receptor, exhibiting anxiolytic and antidepressant-like effects in rat models. []

2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo (b) thiophene derivatives

  • Compound Description: This class of compounds exhibits potential as antimicrobial agents, particularly due to their activity on allosteric receptors. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed from VNO through a Meisenheimer rearrangement. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

  • Compound Description: This compound is a covalent JNK3 inhibitor that can be equipped with a photolabile protecting group, enabling control over its binding affinity with light. []

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide

  • Compound Description: This compound displays potent cytotoxicity against various cancer cell lines, including MCF-7, Ishikawa, and MDA-MB-231. []

3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Compound Description: U-47700 is a potent synthetic opioid with a high abuse potential. []

Properties

Product Name

N-cyclohexyl-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide

IUPAC Name

N-cyclohexyl-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C16H24N2O3S/c1-12-14(16(19)17-13-8-5-4-6-9-13)10-7-11-15(12)18(2)22(3,20)21/h7,10-11,13H,4-6,8-9H2,1-3H3,(H,17,19)

InChI Key

ZCZPJJPFLXXIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)NC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.